Methyl amino(3-bromophenyl)acetate hydrochloride
Overview
Description
Methyl amino(3-bromophenyl)acetate hydrochloride (MBAH) is a crystalline solid compound that belongs to the class of organic compounds known as phenylacetates. It is an important intermediate for the synthesis of various drugs and compounds, such as the anti-inflammatory drug ibuprofen. MBAH is also used in a variety of laboratory experiments, including biochemical and physiological studies.
Scientific Research Applications
Synthesis and Biological Activity
Antioxidant Activity : A study demonstrated the synthesis of quaternary ammonium salts derived from Methyl 3-{[2-(dimethylamino)propyl]amino}acrylate and α-chloro-3-bromobenzylisocyanate, which exhibited significant inhibitory activity against superoxide generation in mitochondria, suggesting potential antioxidant applications (Kushnir et al., 2015). This research underscores the role of synthesized compounds in mitigating oxidative stress, a fundamental cause of various chronic diseases.
Antimicrobial and Antihypertensive Agents : The creation of substituted phenyl azetidines, following a multi-step synthesis starting from 2-(4-bromo phenyl) methyl cyanide, highlighted potential antimicrobial properties. These compounds were characterized and screened for activity against a range of microbial agents, illustrating the chemical's utility in developing new therapeutic agents (Doraswamy & Ramana, 2013). Another study synthesized thiosemicarbazides, triazoles, and Schiff bases starting from Methyl 2-(thiazol-2-ylcarbamoyl)acetate, showing good antihypertensive α-blocking activity with low toxicity, indicating potential for the development of hypertension treatments (Abdel-Wahab et al., 2008).
Chemical Synthesis and Optimization
Synthetic Optimization : Research on the optimized synthesis of Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride provided insights into the reaction conditions for achieving high yields, which is crucial for the efficient production of similar compounds. This study detailed the effects of various parameters such as temperature and reactant ratios on the yield, offering a guide for synthesizing related chemical entities with enhanced efficiency (Wang Guo-hua, 2008).
New Compound Synthesis : Another study focused on the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride from specific bromo-acetone and Phenylglycinol, showcasing the creation of new compounds with potential for further biological evaluation. This demonstrates the continuous exploration of novel chemical entities for varied applications (Cheng Chuan, 2011).
properties
IUPAC Name |
methyl 2-amino-2-(3-bromophenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXPUQVLSXOMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl amino(3-bromophenyl)acetate hydrochloride | |
CAS RN |
1219198-88-5 | |
Record name | methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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